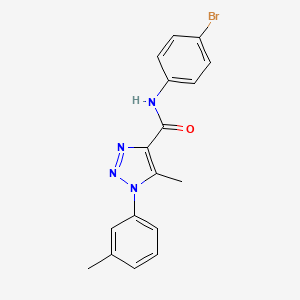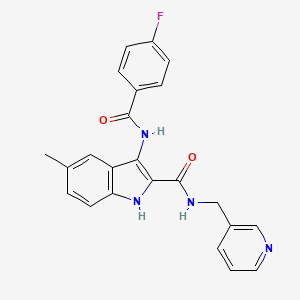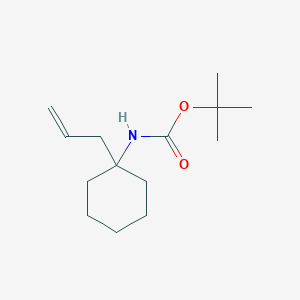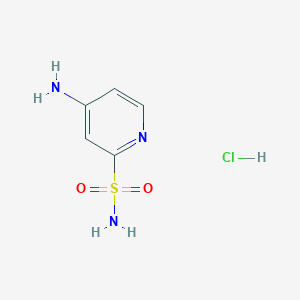![molecular formula C17H29ClN4O B2767042 N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride CAS No. 2418691-55-9](/img/structure/B2767042.png)
N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H29ClN4O and its molecular weight is 340.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
One of the primary scientific research applications of compounds related to N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide hydrochloride involves their synthesis and analytical characterization. A study detailed the synthesis, identification, and extensive analytical characterization (including chromatographic, spectroscopic, and mass spectrometric platforms) of a compound obtained from a UK-based Internet vendor, showcasing the complexity of synthesizing and accurately identifying novel research chemicals (McLaughlin et al., 2016).
Antitumor Activity
Compounds with structural similarities to N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide hydrochloride have been evaluated for their potential antitumor properties. For example, derivatives based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid exhibited selective cytotoxicity against tumorigenic cell lines, highlighting the potential of such compounds in cancer research (Yoshida et al., 2005).
Antimicrobial Activity
Another significant area of research involves evaluating the antimicrobial properties of related compounds. For instance, a study on the synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives revealed that many synthesized compounds demonstrated significant activity against bacterial or fungal strains, showing promise for the development of new antimicrobial agents (Sharshira & Hamada, 2011).
Chemical Diversity and Novel Syntheses
Research also focuses on the development of novel synthetic methods and the exploration of chemical diversity. A study involving the synthesis and characterization of various functionalized nitrile oxides, including amide and carboxamide derivatives, underscores the ongoing efforts to expand the toolkit of synthetic chemistry for creating structurally diverse and biologically relevant molecules (Asahara et al., 2015).
Mechanism of Action
Mode of Action
The mode of action of EN300-26675187 is not fully understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The presence of a pyrazole ring and a cyclohexane ring in its structure suggests that it may bind to its targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
The exact biochemical pathways affected by EN300-26675187 are currently unknown. Given the complexity of the compound, it is likely that it affects multiple pathways within the cell. These could include pathways involved in cell signaling, metabolism, or gene expression .
Pharmacokinetics
Its metabolism and excretion would likely involve the liver and kidneys, respectively .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of EN300-26675187. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the physiological environment within the body, including the presence of other drugs or diseases, can also impact the compound’s efficacy .
properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O.ClH/c18-17(9-4-1-5-10-17)13-19-16(22)14-7-2-3-8-15(14)21-12-6-11-20-21;/h6,11-12,14-15H,1-5,7-10,13,18H2,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYJXSPNZBVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2CCCCC2N3C=CC=N3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2766959.png)
![2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine](/img/structure/B2766961.png)









![(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766978.png)

